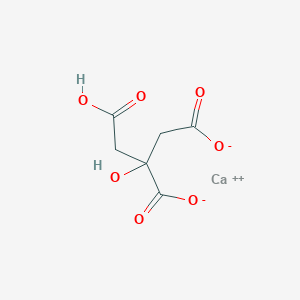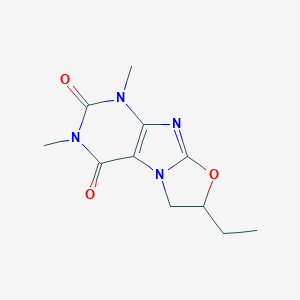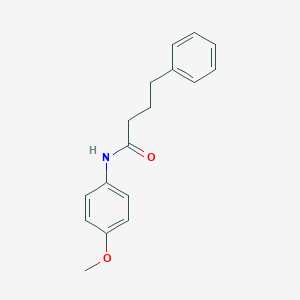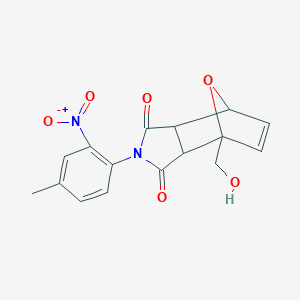
calcium 2-(carboxymethyl)-2-hydroxybutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
calcium 2-(carboxymethyl)-2-hydroxybutanedioate is a calcium salt of a carboxymethylated hydroxybutanedioic acid. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. It is known for its ability to chelate metal ions, which makes it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calcium 2-(carboxymethyl)-2-hydroxybutanedioate typically involves the reaction of hydroxybutanedioic acid with calcium carbonate in the presence of a carboxymethylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process may include additional steps such as purification and crystallization to obtain a high-purity product suitable for various applications. The use of continuous reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
calcium 2-(carboxymethyl)-2-hydroxybutanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The carboxymethyl and hydroxy groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce hydroxy derivatives.
Applications De Recherche Scientifique
calcium 2-(carboxymethyl)-2-hydroxybutanedioate has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions and processes.
Biology: Employed in studies involving metal ion transport and storage in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of various industrial products, including detergents and water treatment chemicals.
Mécanisme D'action
The mechanism of action of calcium 2-(carboxymethyl)-2-hydroxybutanedioate involves its ability to chelate metal ions. The carboxymethyl and hydroxy groups in the compound form stable complexes with metal ions, which can influence various biochemical and physiological processes. The molecular targets and pathways involved include metal ion transporters and enzymes that require metal ions as cofactors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to calcium 2-(carboxymethyl)-2-hydroxybutanedioate include:
- Calcium gluconate
- Calcium lactate
- Calcium citrate
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which provides unique chelating properties. This makes it particularly useful in applications where strong and specific metal ion binding is required.
Propriétés
Numéro CAS |
1185-56-4 |
|---|---|
Formule moléculaire |
C6H6CaO7 |
Poids moléculaire |
230.19 g/mol |
Nom IUPAC |
calcium;2-(carboxymethyl)-2-hydroxybutanedioate |
InChI |
InChI=1S/C6H8O7.Ca/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-2 |
Clé InChI |
PFKGDYCESFRMAP-UHFFFAOYSA-L |
SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Ca+2] |
SMILES canonique |
C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Ca+2] |
Synonymes |
MONOCALCIUMCITRATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(1-adamantyl)phenoxy]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B224089.png)
![2-chloro-N-[4-(2-{4-[(2-chlorobenzoyl)amino]phenyl}-5-pyrimidinyl)phenyl]benzamide](/img/structure/B224090.png)
![3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B224091.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B224093.png)
![2-(5-{[(2E,5Z)-2-(ACETYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID](/img/structure/B224098.png)


![2-(4-methylphenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B224115.png)
![3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B224117.png)
![(E)-[PHENYL(PYRIDIN-4-YL)METHYLIDENE]AMINO 4-NITROBENZOATE](/img/structure/B224119.png)

![4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid](/img/structure/B224123.png)
![2-(1,3-Benzoxazol-2-yl)-5-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B224125.png)
![N-[(4-acetylphenyl)carbamothioyl]propanamide](/img/structure/B224126.png)
